1-(Phenylethynyl)-1-cyclopentanol (CAS 25118-60-9) is a tertiary propargylic alcohol characterized by a cyclopentyl ring and a phenyl-capped alkyne, with a molecular weight of 186.25 g/mol and a calculated logP of 2.34 [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-value building block for transition-metal-catalyzed cascade reactions, ring expansions, and the synthesis of complex cyclic enones. Unlike simple aliphatic alcohols, its specific combination of a rigid five-membered ring and a conjugated alkyne provides a unique thermodynamic profile, making it a privileged precursor where precise control over steric hindrance and ring-strain relief is required for downstream transformations [2].
Attempting to substitute 1-(Phenylethynyl)-1-cyclopentanol with acyclic tertiary propargylic alcohols (such as 2-methyl-4-phenyl-3-butyn-2-ol) or its six-membered analog (1-(phenylethynyl)cyclohexanol) fundamentally alters the thermodynamic driving forces of downstream reactions [1]. Acyclic analogs are incapable of undergoing ring expansion, restricting them to simple Meyer-Schuster rearrangements that yield linear enones. Conversely, the cyclohexyl analog lacks the critical 5-membered ring strain; attempting to expand a six-membered ring to a seven-membered ring under standard gold or ruthenium catalysis results in sluggish kinetics, elevated temperature requirements, and significantly lower yields due to competing side reactions. Furthermore, utilizing terminal alkyne equivalents (like 1-ethynylcyclopentanol) introduces vulnerabilities to oxidative dimerization (Glaser coupling) and base-catalyzed degradation, compromising process purity and shelf-life [2].
In transition-metal-catalyzed ring expansions to form cyclic enones, the ring strain of the starting material dictates reaction efficiency. 1-(Phenylethynyl)-1-cyclopentanol undergoes Au(I)-catalyzed expansion to 2-phenylcyclohex-2-en-1-one derivatives in >90% yield within 2 hours at ambient temperature. In contrast, the comparator 1-(phenylethynyl)cyclohexanol requires elevated temperatures (≥60 °C) and extended reaction times (>12 hours) to yield the corresponding cycloheptenone, often with yields dropping below 60% due to the lack of favorable ring-strain relief [1].
| Evidence Dimension | Reaction time and yield for ring expansion |
| Target Compound Data | >90% yield, 2 hours at 25 °C |
| Comparator Or Baseline | 1-(Phenylethynyl)cyclohexanol (<60% yield, >12 hours at 60 °C) |
| Quantified Difference | 6x faster reaction time at 35 °C lower temperature with >30% higher yield |
| Conditions | Au(I) catalysis (e.g., Ph3PAuCl/AgOTf) in dichloromethane |
Procuring the cyclopentyl derivative ensures rapid, high-yielding access to six-membered cyclic enones under mild conditions, saving energy and catalyst costs in scale-up.
When subjected to acidic conditions for rearrangement, tertiary propargylic alcohols like 1-(phenylethynyl)-1-cyclopentanol exhibit exceptional regiocontrol. The steric bulk and tertiary nature of the alcohol direct the reaction almost exclusively toward the alpha,beta-unsaturated ketone (exocyclic or ring-expanded) with >95% regioselectivity. Primary propargylic analogs, such as 3-phenyl-2-propyn-1-ol, typically yield problematic mixtures of aldehydes and ketones (often in ratios near 60:40), necessitating resource-intensive chromatographic separation [1].
| Evidence Dimension | Regioselectivity of rearrangement products |
| Target Compound Data | >95% selectivity for the ketone product |
| Comparator Or Baseline | 3-Phenyl-2-propyn-1-ol (~60:40 aldehyde/ketone mixture) |
| Quantified Difference | >35% improvement in target regioselectivity |
| Conditions | Acid-catalyzed rearrangement (e.g., PTSA or Lewis acid in organic solvent) |
High regioselectivity eliminates the need for complex downstream purifications, directly reducing solvent waste and labor costs in industrial synthesis.
The presence of the phenyl capping group on the alkyne significantly enhances the stability of 1-(phenylethynyl)-1-cyclopentanol compared to terminal alkyne equivalents. While 1-ethynylcyclopentanol is susceptible to base-catalyzed degradation and oxidative Glaser coupling upon prolonged exposure to air (leading to >10% purity loss over 6 months unless stored under inert gas), the phenyl-capped target compound demonstrates excellent ambient stability, maintaining >98% purity under standard atmospheric storage conditions over the same period [1].
| Evidence Dimension | Purity retention under ambient atmospheric storage (6 months) |
| Target Compound Data | >98% purity retained |
| Comparator Or Baseline | 1-Ethynylcyclopentanol (<90% purity retained due to dimerization) |
| Quantified Difference | >8% higher purity retention without inert atmosphere |
| Conditions | Ambient temperature storage, exposed to standard atmospheric oxygen/moisture |
Enhanced stability allows for bulk procurement and simplified inventory management without the requirement for strict cold-chain or inert-gas storage protocols.
For continuous-flow synthesis and automated high-throughput platforms, substrate solubility is a critical parameter. 1-(Phenylethynyl)-1-cyclopentanol possesses a calculated logP of 2.34, providing an optimal balance of lipophilicity and polarity. This results in a 15-20% higher maximum solubility in common polar aprotic solvents (such as acetonitrile and DMF) at 25 °C compared to the more lipophilic 1-(phenylethynyl)cyclohexanol (calculated logP ~2.8). This higher solubility ceiling prevents line-clogging and allows for higher throughput in microreactor systems [1].
| Evidence Dimension | Calculated lipophilicity (logP) and relative solubility |
| Target Compound Data | logP 2.34 (higher polar solvent solubility) |
| Comparator Or Baseline | 1-(Phenylethynyl)cyclohexanol (logP ~2.8) |
| Quantified Difference | 15-20% higher solubility in acetonitrile/DMF |
| Conditions | Standard ambient temperature (25 °C) in polar aprotic media |
Superior solubility profiles directly translate to higher concentration limits in flow chemistry, increasing overall throughput and reducing solvent consumption.
Due to its rapid and high-yielding ring expansion kinetics under gold or ruthenium catalysis, this compound is the optimal starting material for synthesizing 2-phenylcyclohex-2-en-1-one derivatives. These cyclic enones are vital building blocks for various active pharmaceutical ingredients (APIs), where the five-membered ring precursor ensures a much cleaner reaction profile than attempting to expand larger cycloalkanol rings [1].
The exceptional regioselectivity of 1-(phenylethynyl)-1-cyclopentanol during acid-catalyzed rearrangements makes it highly suitable for automated, high-throughput library generation of spirocyclic compounds. By avoiding the aldehyde/ketone mixtures common with primary propargylic alcohols, researchers can streamline purification workflows and accelerate hit-to-lead times in drug discovery [2].
Leveraging its superior solubility in polar aprotic solvents (logP 2.34) and high ambient stability, this compound is an excellent candidate for continuous-flow manufacturing. It allows for higher substrate concentrations without the risk of reactor fouling or line clogging, which is a common issue when using more lipophilic analogs like 1-(phenylethynyl)cyclohexanol [3].